molecular formula C17H23N3O3S2 B2837569 N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}thiophene-2-sulfonamide CAS No. 1049434-69-6

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}thiophene-2-sulfonamide

Cat. No.: B2837569
CAS No.: 1049434-69-6
M. Wt: 381.51
InChI Key: HIKCSTFKVUFEOO-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a 4-methoxyphenyl group at the 4-position, linked via an ethyl chain to a thiophene-2-sulfonamide moiety. Piperazine derivatives are widely studied for their affinity toward neurotransmitter receptors (e.g., serotonin, dopamine), while sulfonamide groups are known to enhance solubility and bioavailability .

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S2/c1-23-16-6-4-15(5-7-16)20-12-10-19(11-13-20)9-8-18-25(21,22)17-3-2-14-24-17/h2-7,14,18H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKCSTFKVUFEOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyphenylpiperazine with 2-bromoethylthiophene-2-sulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}thiophene-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand for various receptors.

    Medicine: Explored for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, it may act as an antagonist or agonist for certain receptors, modulating their activity. The piperazine moiety is known to interact with neurotransmitter receptors, while the thiophene ring can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Variations

The compound’s closest analogs differ in three domains:

Piperazine substituents : Methoxy vs. halogen or alkyl groups.

Linker type : Ethyl chain vs. acetamide or carboxamide.

Heterocyclic moiety : Thiophene-sulfonamide vs. thiazole or benzene derivatives.

Table 1: Structural and Physical Comparison
Compound Name Piperazine Substituent Linker Heterocycle Molecular Weight (g/mol) Melting Point (°C) Source
Target Compound 4-Methoxyphenyl Ethyl Thiophene-sulfonamide ~423.5 (estimated) Not reported -
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) 4-Methoxyphenyl Acetamide Thiazole 422.54 289–290
N-(4-{4-[2-(Trifluoromethoxy)phenyl]-piperazin-1-yl}butyl)thiophene-2-carboxamide 2-Trifluoromethoxyphenyl Butyl-carboxamide Thiophene-carboxamide Not reported Not reported
3-(Thiophen-2-ylthio)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one (MK22) 4-Trifluoromethylphenyl Propanone-thio Thiophene-thioether Not reported Not reported

Impact of Structural Differences

  • Piperazine Substituents :

    • The 4-methoxyphenyl group in the target compound likely enhances electron-donating effects, improving receptor binding compared to electron-withdrawing groups (e.g., -Cl, -CF₃ in ).
    • Halogenated analogs (e.g., 4-chlorophenyl in compound 14 ) may exhibit higher lipophilicity but lower metabolic stability.
  • Linker Chemistry: Ethyl chain (target) vs. Acetamide linkers may form stronger hydrogen bonds, affecting target selectivity. Carboxamide () vs. sulfonamide (target): Sulfonamide’s stronger acidity (pKa ~1–2) could enhance solubility in physiological conditions compared to carboxamides (pKa ~4–5) .
  • Heterocyclic Moieties :

    • Thiophene-sulfonamide (target) vs. thiazole (compound 13 ): Thiophene’s aromaticity and sulfur atom may enhance π-π stacking and hydrophobic interactions in receptor binding. Thiazole derivatives often show higher metabolic stability due to reduced oxidative susceptibility.

Research Findings and Pharmacological Implications

  • Receptor Targeting: Piperazine-based compounds often target 5-HT₁A receptors (e.g., 18F-Mefway in ). Sulfonamide-containing analogs (e.g., thiothixene ) are used in antipsychotic therapies, highlighting the pharmacophore’s versatility.
  • Synthetic Yields :

    • Acetamide-linked analogs (e.g., compound 13, 75% yield ) are synthesized efficiently, suggesting the target compound’s synthesis could be optimized similarly.
  • Thermal Stability :

    • High melting points in acetamide derivatives (e.g., 289–303°C in ) correlate with crystalline stability, whereas the target compound’s properties remain uncharacterized.

Biological Activity

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}thiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Target Interaction

The primary target of this compound is the alpha1-adrenergic receptor (α1-AR) . This interaction suggests potential applications in modulating cardiovascular functions and neurological pathways.

Biochemical Pathways

Upon binding to α1-AR, the compound may induce:

  • Contraction of smooth muscles : Relevant in treating conditions like hypertension.
  • Altered neurotransmitter release : Potential implications in mood disorders and anxiety.

Biological Activity

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Activity :
    • The compound has shown promising results as an antibacterial agent against various pathogens, indicating its potential use in treating infections.
  • Antitumor Properties :
    • Preliminary studies suggest cytotoxic effects on cancer cell lines, with IC50 values indicating significant growth inhibition. The presence of the methoxy group appears to enhance these effects .
  • Anticonvulsant Activity :
    • Similar compounds have demonstrated anticonvulsant properties, suggesting that this compound may also possess this activity .

Table 1: Summary of Biological Activities

Activity Type Findings
AntimicrobialEffective against multiple bacterial strains; potential for development as an antibacterial agent.
AntitumorExhibited cytotoxic effects with IC50 values comparable to standard chemotherapeutics .
AnticonvulsantPotential anticonvulsant activity observed in related compounds .

Synthetic Routes

The synthesis of this compound typically involves:

  • Starting Materials :
    • 4-Methoxyphenylpiperazine
    • 2-Bromoethylthiophene-2-sulfonamide
  • Reaction Conditions :
    • Conducted in aprotic solvents like DMF with potassium carbonate as a base at elevated temperatures.
  • Purification Techniques :
    • Recrystallization and chromatography are employed to ensure high purity levels of the final product.

Q & A

Q. How to design a crystallography study for this compound?

  • Methodological Answer :
  • Crystallization : Use vapor diffusion with solvents like ethanol/water (70:30). Additives (e.g., PEG 4000) improve crystal quality .
  • Data Collection : Synchrotron X-ray source (λ = 0.710–1.541 Å) for high-resolution diffraction .

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